REACTION_SMILES
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[CH2:13]([CH2:14][CH2:15][SH:16])[SH:17].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:7]=[O:8])[cH:9][c:10]1[O:11][CH3:12].[CH:18]([Cl:19])([Cl:20])[Cl:21]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:7]2[S:16][CH2:15][CH2:14][CH2:13][S:17]2)[cH:9][c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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SCCCS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1ccc(C2SCCCS2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |